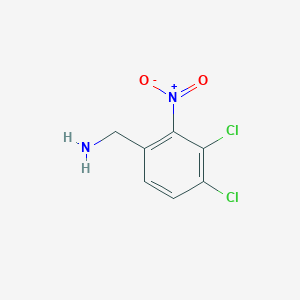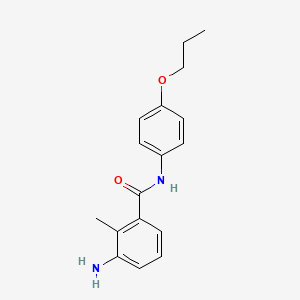
3-amino-2-methyl-N-(4-propoxyphenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-amino-2-methyl-N-(4-propoxyphenyl)benzamide is a benzamide derivative characterized by the presence of an amino group, a methyl group, and a propoxyphenyl group attached to the benzamide core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-2-methyl-N-(4-propoxyphenyl)benzamide typically involves the acylation of 3-amino-2-methylbenzoic acid with 4-propoxyaniline. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. The use of microreactor systems allows for precise control over reaction conditions, leading to higher selectivity and reduced by-product formation .
Analyse Des Réactions Chimiques
Types of Reactions
3-amino-2-methyl-N-(4-propoxyphenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro derivatives can be reduced back to the amino group.
Substitution: The propoxy group can be substituted with other alkoxy groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) are commonly used.
Substitution: Alkyl halides in the presence of a base like sodium hydride (NaH) can facilitate substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives.
Substitution: Various alkoxy-substituted benzamides.
Applications De Recherche Scientifique
3-amino-2-methyl-N-(4-propoxyphenyl)benzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 3-amino-2-methyl-N-(4-propoxyphenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity. In receptor-mediated pathways, the compound may act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-amino-2-methylbenzamide: Lacks the propoxyphenyl group, resulting in different chemical and biological properties.
4-propoxy-N-(2-methylphenyl)benzamide: Similar structure but with variations in the position of the methyl and amino groups.
Uniqueness
3-amino-2-methyl-N-(4-propoxyphenyl)benzamide is unique due to the specific arrangement of functional groups, which imparts distinct chemical reactivity and biological activity. The presence of the propoxyphenyl group enhances its lipophilicity, potentially improving its ability to cross biological membranes and interact with hydrophobic targets .
Propriétés
Formule moléculaire |
C17H20N2O2 |
|---|---|
Poids moléculaire |
284.35 g/mol |
Nom IUPAC |
3-amino-2-methyl-N-(4-propoxyphenyl)benzamide |
InChI |
InChI=1S/C17H20N2O2/c1-3-11-21-14-9-7-13(8-10-14)19-17(20)15-5-4-6-16(18)12(15)2/h4-10H,3,11,18H2,1-2H3,(H,19,20) |
Clé InChI |
WFQZFGZERDYSQX-UHFFFAOYSA-N |
SMILES canonique |
CCCOC1=CC=C(C=C1)NC(=O)C2=C(C(=CC=C2)N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-Butyl (R)-1-amino-3,3-difluoro-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B12991301.png)
![(4-(Trifluoromethyl)bicyclo[2.2.2]octan-1-yl)methanamine](/img/structure/B12991305.png)
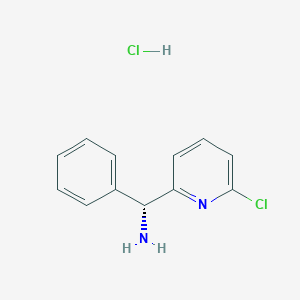
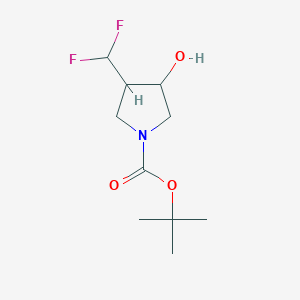


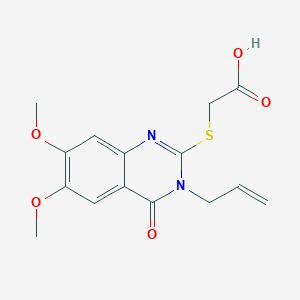
![anti-7-Cyano-2-benzyl-2-azabicyclo[2.2.1]heptane](/img/structure/B12991346.png)

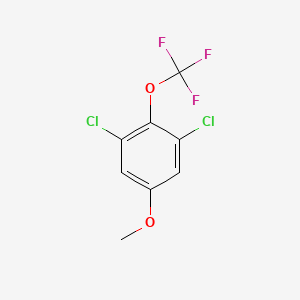
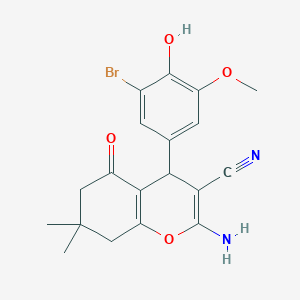
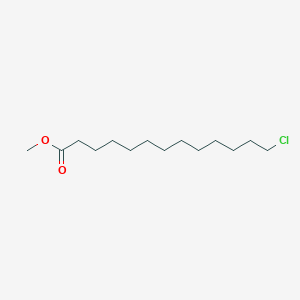
![1-(Bicyclo[1.1.1]pentan-1-ylmethyl)-1H-pyrazol-4-amine](/img/structure/B12991365.png)
